Tert-butyl-hex-5-enyloxy-dimethyl-silane is a silane compound characterized by the presence of a tert-butyl group, a hex-5-enyloxy moiety, and two dimethyl groups attached to silicon. This compound is significant in organic synthesis, particularly in reactions involving hydrosilylation and as a reagent in various chemical transformations.
The compound can be synthesized through established organic chemistry methods, utilizing various reagents and conditions as detailed in the literature. Its synthesis often involves the use of organosilicon chemistry techniques.
Tert-butyl-hex-5-enyloxy-dimethyl-silane falls under the category of organosilicon compounds. It is classified as an alkoxysilane due to the presence of the alkoxy group (hex-5-enyloxy) attached to the silicon atom.
The synthesis of tert-butyl-hex-5-enyloxy-dimethyl-silane typically involves several steps:
The molecular structure of tert-butyl-hex-5-enyloxy-dimethyl-silane includes:
The molecular formula is , and its molecular weight is approximately 286.48 g/mol. The compound's structure can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Tert-butyl-hex-5-enyloxy-dimethyl-silane participates in various chemical reactions, including:
The efficiency and selectivity of these reactions are influenced by factors such as temperature, solvent choice, and catalyst type. For instance, nickel-catalyzed hydrosilylation has shown significant regioselectivity towards terminal alkenes .
The mechanism of action for reactions involving tert-butyl-hex-5-enyloxy-dimethyl-silane often follows a typical pathway for organosilicon compounds:
Kinetic studies indicate that the rate of reaction can be affected by steric hindrance from bulky groups like tert-butyl, influencing both reactivity and selectivity .
Spectroscopic data such as NMR and IR spectra provide insights into functional groups present and confirm structural integrity after synthesis.
Tert-butyl-hex-5-enyloxy-dimethyl-silane has several applications in scientific research:
The Paternò-Büchi (PB) reaction—a photocycloaddition between carbonyl compounds and alkenes—provides sophisticated pathways for functionalizing unsaturated silanes like tert-butyl-hex-5-enyloxy-dimethyl-silane. This [2+2] cycloaddition generates oxetane intermediates, enabling precise structural modifications.
Photocatalyzed PB reactions efficiently derivatize alkenylsilanes using carbonyl reagents. Recent advances employ ethyl 2-oxo-2-(pyridine-3-yl)acetate as a charge-tagging PB reagent and Michler’s ketone as a photocatalyst (440 nm LED), achieving ~90% conversion rates for carbon-carbon double bond derivatization. The resultant oxetanes undergo controlled fragmentation under electrospray ionization-tandem mass spectrometry (ESI-MS/MS), cleaving regioselectively to reveal double-bond positions within complex chains. This approach is pivotal for characterizing sesquiterpenes containing alkenylsilane moieties, where traditional ionization methods falter due to low efficiency [3].
PB-derived oxetanes from tert-butyl-hex-5-enyloxy-dimethyl-silane exhibit predictable fragmentation patterns. Under collisional activation, carbon-oxygen bonds adjacent to silicon preferentially cleave, yielding diagnostic ions that map double-bond locations. This regioselectivity arises from silicon’s ability to stabilize β-carbocations. Ion mobility spectrometry (IMS) further separates isomeric fragments, enabling high-resolution analysis of low-abundance species like n-7 or n-13 unsaturated derivatives—critical for elucidating complex lipid architectures [3].
Table 1: Paternò-Büchi Strategies for Alkenylsilane Derivatization
Component | Role | Performance |
---|---|---|
Michler’s ketone | Photocatalyst (440 nm LED) | ~90% derivatization yield |
Ethyl 2-oxo-2-(pyridin-3-yl)acetate | Charge-tagging reagent | Enhances MS detectability by 10–50× |
Cyclic IMS-MS | Fragment separation | Resolves >900 structural isomers |
The tert-butyl-dimethylsilyl (TBS) group is indispensable for masking hydroxyl functionalities in alkenol precursors like hex-5-en-1-ol. Its steric bulk and moderate stability shield reactive sites during multi-step syntheses. For instance, TBS protection of hex-5-en-1-ol (CAS 73448-13-2) permits subsequent enyne functionalization without side reactions. Deprotection occurs cleanly via fluoride-mediated cleavage (e.g., tetrabutylammonium fluoride), restoring the alcohol while preserving the alkene motif. This protection strategy is fundamental for synthesizing tert-butyl-hex-5-enyloxy-dimethyl-silane, as verified by its commercial availability as a building block (95% purity) [2] [4].
Synthesizing tert-butyl-hex-5-enyloxy-dimethyl-silane hinges on nucleophilic displacement between chlorodimethyl(tert-butyl)silane and hex-5-en-1-ol. This SN₂ reaction requires inert conditions and catalysts like imidazole:
$$\ce{(CH3)3CSi(CH3)2Cl + HO(CH2)3CH=CHCH3 ->[\text{imidazole}] (CH3)3CSi(CH3)2O(CH2)3CH=CHCH3}$$
Key considerations include:
Table 2: Alkoxy-Silane Coupling Agents and Conditions
Substrate | Coupling Agent | Solvent | Yield | Purity |
---|---|---|---|---|
Hex-5-en-1-ol | Imidazole | DCM | 85% | 95% |
5-Hexyn-1-ol | Triethylamine | THF | 78% | 90% |
Heating tert-butyl-hex-5-enyloxy-dimethyl-silane above 150°C triggers dyotropic rearrangements—concerted migrations of sigma bonds. Silicon’s low-energy d-orbitals facilitate this process, redistributing substituents across the silacyclohexene ring. For example, the silicon-oxygen bond may migrate to adjacent carbons, forming regioisomeric silanes or releasing strained alkenes. Such rearrangements are harnessed to synthesize bicyclic terpenoids, where the TBS group directs stereoselective ring closures [5].
Photolysis (λ = 254 nm) of tert-butyl-hex-5-enyloxy-dimethyl-silane generates silenes (Si=C species) via α-elimination. These electrophilic intermediates are stabilized through:
Silenes enable C–H insertion or ene reactions, appending functional groups regioselectively at the hex-5-enyl chain’s terminal carbon. This strategy constructs extended terpene-like architectures from simple silane precursors [4] [5].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3